molecular formula C6H9NO3 B3055353 N,N,N-Triacetylamine CAS No. 641-06-5

N,N,N-Triacetylamine

Cat. No.: B3055353
CAS No.: 641-06-5
M. Wt: 143.14 g/mol
InChI Key: FQTCUKQMGGJRCU-UHFFFAOYSA-N
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Description

N,N,N-Triacetylamine is an organic compound with the molecular formula C6H9NO3. It is a derivative of acetamide, where the nitrogen atom is bonded to three acetyl groups. This compound is known for its applications in various chemical processes and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N-Triacetylamine can be synthesized through the acetylation of ammonia or primary amines using acetic anhydride or acetyl chloride. The reaction typically involves the following steps:

    Reaction with Acetic Anhydride: Ammonia or a primary amine is reacted with acetic anhydride under controlled temperature conditions to yield this compound.

    Reaction with Acetyl Chloride: Alternatively, acetyl chloride can be used as the acetylating agent in the presence of a base such as pyridine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triacetylamine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield acetic acid and ammonia.

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: this compound can participate in substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Acetic acid and ammonia.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted amides with different functional groups replacing the acetyl groups.

Scientific Research Applications

N,N,N-Triacetylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Triacetylamine involves its interaction with specific molecular targets and pathways. The acetyl groups in the compound can participate in acetylation reactions, modifying the activity of proteins and enzymes. This modification can influence various cellular processes and biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but with two methyl groups instead of three acetyl groups.

    N,N-Diethylacetamide: Contains two ethyl groups instead of acetyl groups.

    Trimethylamine: A tertiary amine with three methyl groups.

Uniqueness: N,N,N-Triacetylamine is unique due to the presence of three acetyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance.

Properties

IUPAC Name

N,N-diacetylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7(5(2)9)6(3)10/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTCUKQMGGJRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214301
Record name N,N,N-Triacetylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-06-5
Record name N,N,N-Triacetylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triacetylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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